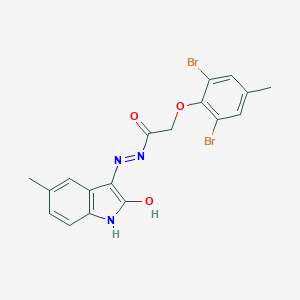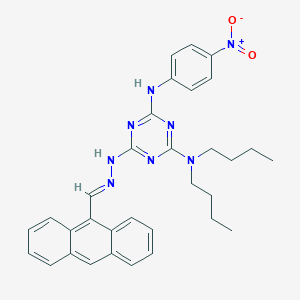![molecular formula C26H28ClN3O4S B386894 N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386894.png)
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a hydrazino group, and a benzenesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 2-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as 2-oxoethyl chloride, under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
Uniqueness
The uniqueness of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H28ClN3O4S |
|---|---|
Poids moléculaire |
514g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-(2-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28ClN3O4S/c1-3-4-16-34-25-13-9-8-10-21(25)18-28-29-26(31)19-30(22-15-14-20(2)24(27)17-22)35(32,33)23-11-6-5-7-12-23/h5-15,17-18H,3-4,16,19H2,1-2H3,(H,29,31)/b28-18+ |
Clé InChI |
OOKLGDMOWHXFHE-MTDXEUNCSA-N |
SMILES isomérique |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)benzohydrazide](/img/structure/B386811.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)amine](/img/structure/B386813.png)
![2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B386814.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-iodobenzylidene)amine](/img/structure/B386819.png)
![(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide](/img/structure/B386820.png)


![4-[(3-bromo-3-phenyl-2-propenylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B386827.png)
![(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B386828.png)
![2,6-Ditert-butyl-4-[(octylimino)methyl]phenol](/img/structure/B386829.png)
![2-{[(2-Methyl-5-nitrophenyl)imino]methyl}-4-nitrophenol](/img/structure/B386831.png)
![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)

